2-Ethyl-3-phenyl-2H-azirene
Description
Structure
3D Structure
Properties
CAS No. |
51209-52-0 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-ethyl-3-phenyl-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
VQGVJTNNNTVQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 3 Phenyl 2h Azirene
Strategies via Vinyl Azide (B81097) Precursors
The decomposition of vinyl azides is a primary and widely utilized method for the generation of 2H-azirines. nih.govarkat-usa.org This transformation can be induced thermally or photochemically and often proceeds through a transient vinyl nitrene intermediate. nih.govarkat-usa.org
Thermal Rearrangements of Vinyl Azides to 2-Ethyl-3-phenyl-2H-azirene
Thermolysis of vinyl azides provides a direct route to 2H-azirines. nih.gov The reaction involves the extrusion of nitrogen gas upon heating, leading to the formation of a vinyl nitrene which subsequently cyclizes to the azirine ring. nih.gov For instance, the pyrolysis of α-phenyl vinyl azide has been shown to yield 2-phenylazirine. nih.gov This method is general and can be applied to appropriately substituted vinyl azides to afford compounds like this compound. However, a significant challenge in the thermal generation of 2H-azirines is their potential instability at the high temperatures required for the reaction, which can lead to diminished yields and the formation of byproducts. arkat-usa.org
| Precursor Type | Conditions | Product | Yield | Reference |
| α-Phenyl vinyl azide | Vapor phase pyrolysis | 2-Phenylazirine | 65% | nih.gov |
| β-Aryl vinyl azides | Continuous flow thermolysis in toluene | Indoles via 2H-azirine intermediates | Not specified | nih.gov |
Photochemical Generation of this compound from Vinyl Azides
Photochemical methods offer a milder alternative to thermolysis for the synthesis of 2H-azirines from vinyl azides. nih.govsci-hub.se Irradiation with UV light can induce the decomposition of the vinyl azide and subsequent ring closure to the azirine. wikipedia.org Photolysis of azirines at wavelengths under 300 nm is an efficient method for generating nitrile ylides, which are valuable dipolar intermediates for the synthesis of other heterocyclic compounds. wikipedia.org
A notable advancement is the use of visible-light photosensitization, which allows for the formation of 2H-azirines under very mild conditions. sci-hub.se This approach often utilizes a photocatalyst, such as Ru(bpy)32, which can act as both an energy and electron transfer catalyst. sci-hub.se Photochemical generation can be conducted in standard batch reactors or in more advanced microfluidic photoreactors. beilstein-journals.org
| Method | Conditions | Key Features | Reference |
| Direct Photolysis | UV irradiation (<300 nm) | Efficient generation of nitrile ylides from the azirine product. | wikipedia.org |
| Visible-Light Photosensitization | Ru(bpy)32 catalyst, visible light | Mild reaction conditions. | sci-hub.se |
| Microfluidic Photoreactor | Photoinduced electrocyclization | Enhanced safety and control. | beilstein-journals.org |
Continuous Flow Chemistry Approaches for this compound Synthesis from Vinyl Azides
Continuous flow chemistry has emerged as a powerful tool for the synthesis of 2H-azirines from vinyl azides, offering significant advantages in terms of safety, scalability, and control over reaction parameters. beilstein-journals.orgnih.gov The use of microreactors allows for precise temperature control and rapid heat and mass transfer, which is particularly beneficial for handling potentially hazardous organic azides and managing the exothermicity of the reaction. beilstein-journals.org
Both thermal and photochemical methods have been successfully adapted to flow systems. In 2021, a continuous flow approach for the thermolysis of vinyl azides at 130°C was developed, enabling the rapid generation of 2H-azirines. researchgate.net This system utilized cyclopentyl methyl ether (CPME) as a sustainable solvent. beilstein-journals.orgresearchgate.net Photochemical flow synthesis offers an even milder and more selective route, often employing high-power LEDs for irradiation at specific wavelengths (e.g., 365–450 nm). nih.govuco.es These flow methods not only mitigate the risks associated with batch processing of azides but also facilitate telescoped reactions where the generated 2H-azirine is immediately used in a subsequent transformation. nih.govuco.es
| Flow Method | Conditions | Solvent | Yield | Reference |
| Thermolysis | 130 °C | Cyclopentyl methyl ether (CPME) | 74-77% (for aliphatic vinyl azides) | beilstein-journals.orgresearchgate.net |
| Photolysis | High-power LEDs (365–450 nm) | Not specified | Not specified | nih.govuco.es |
| Inductive Heating | 190 °C, 1 min residence time | Dichloromethane | Good | nih.gov |
Approaches Involving Isoxazole Isomerization
The isomerization of isoxazoles represents another important strategy for the synthesis of the 2H-azirine framework. wikipedia.orgresearchgate.net This can be achieved through various rearrangement reactions or by employing transition metal catalysts.
Neber Rearrangement and Analogous Pathways for this compound Derivatives
The Neber rearrangement is a classic method for the synthesis of α-amino ketones from ketoxime tosylates, proceeding through a 2H-azirine intermediate. wikipedia.orgscribd.com While traditionally used for α-amino ketone synthesis, the intermediate azirine can be isolated under specific conditions. scribd.com This reaction provides a pathway to substituted azirines that are not easily accessible from vinyl azides. wikipedia.org Recently, an organocatalytic asymmetric Neber reaction has been developed for the enantioselective synthesis of spirooxindole 2H-azirines, highlighting the ongoing evolution of this methodology. rsc.org
Transition Metal-Catalyzed Isomerization of Isoxazoles to 2H-Azirene Frameworks
Transition metal catalysis offers an efficient and selective method for the isomerization of isoxazoles to 2H-azirines. uni-freiburg.debeilstein-journals.org Various metals, including rhodium and iron, have been shown to effectively catalyze this transformation. uni-freiburg.deresearchgate.netorganic-chemistry.org
Rhodium catalysts, such as Rh2(Piv)4, are effective for the isomerization of 5-alkoxyisoxazoles and 5-heteroatom-substituted 4-haloisoxazoles to the corresponding 2H-azirine-2-carboxylates and their derivatives. researchgate.netorganic-chemistry.org Iron catalysts, like FeCl2, are particularly useful for converting 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides, which are versatile intermediates for the synthesis of various amides and esters. beilstein-journals.orgacs.org The proposed mechanism for the iron-catalyzed reaction involves the formation of an isoxazole-Fe complex, which facilitates the cleavage of the weak N-O bond and subsequent cyclization to the 2H-azirine. beilstein-journals.org This method has been successfully applied to the gram-scale synthesis of 2-halo-2H-azirine derivatives. researchgate.net
| Catalyst | Substrate | Product | Reference |
| Rh2(Piv)4 | 5-Alkoxyisoxazoles | 2H-Azirine-2-carboxylates | researchgate.netorganic-chemistry.org |
| FeCl2 | 5-Chloroisoxazoles | 2H-Azirine-2-carbonyl chlorides | beilstein-journals.orgacs.org |
| Rh diene complexes | Isoxazoles | 2H-Azirines | uni-freiburg.de |
Oxidative Cyclization Pathways to this compound
Oxidative cyclization reactions provide a direct and efficient means to construct the 2H-azirene ring system from acyclic precursors. These methods typically involve the formation of a nitrogen-centered radical or a related reactive intermediate, which then undergoes intramolecular cyclization.
A facile and practical approach for the synthesis of 2H-azirines involves the oxidative cyclization of enamines. organic-chemistry.org This method often utilizes mild oxidizing agents and proceeds under transition-metal-free conditions, making it an attractive strategy for organic synthesis. organic-chemistry.orgacs.org One prominent method employs molecular iodine (I₂) as the oxidant. organic-chemistry.orgacs.org This reaction is typically carried out under mild conditions and has been shown to be scalable. organic-chemistry.org The process is believed to proceed through an iodine-mediated pathway, leading to the efficient formation of various 2H-azirene derivatives. organic-chemistry.orgresearchgate.net
Another effective oxidant for this transformation is phenyliodine(III) diacetate (PIDA). organic-chemistry.org The use of PIDA allows for the convenient conversion of a range of substituted enamine derivatives into their corresponding 2H-azirines. organic-chemistry.org The resulting 2-aryl-2H-azirines are valuable intermediates that can undergo thermal rearrangements to produce other important heterocyclic compounds. organic-chemistry.org
| Oxidant | Key Features | Reference |
| Molecular Iodine (I₂) | Transition-metal-free, mild conditions, scalable. | organic-chemistry.orgacs.org |
| Phenyliodine(III) diacetate (PIDA) | Converts various enamines, products are useful intermediates. | organic-chemistry.org |
Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. researchgate.net In the context of 2H-azirene synthesis, intramolecular C-H activation provides a novel and efficient route to these strained heterocycles. researchgate.netnih.govnih.govrsc.org
One such methodology involves the rhodium(III)-catalyzed sp³ C-H activation of β-nitrooxime ethers. researchgate.net This protocol is characterized by its low catalyst loading and very mild reaction conditions, and it tolerates a diverse range of functional groups, affording 2-nitro-2H-azirine derivatives in good yields. researchgate.net The proposed mechanism involves a [RhCp*Cl₂]₂ catalyzed sp³ C-H bond activation followed by elimination steps. researchgate.net
Another approach utilizes a combination of a copper catalyst and a photoredox catalyst to achieve the selective imination of unactivated C-H bonds under mild conditions. organic-chemistry.org This process involves the trapping of iminyl radicals by copper ions to form high-valent Cu(III) imine intermediates, which then furnish 2H-azirines. organic-chemistry.org
Furthermore, iron-catalyzed C(sp³)-H acyloxylation of aryl-2H-azirines has been demonstrated using hypervalent iodine(III) reagents, providing a direct method to functionalize the azirine ring. organic-chemistry.org A visible-light-promoted version of this reaction has also been developed using Rose Bengal as an organophotoredox catalyst under aerobic conditions at room temperature. organic-chemistry.org
| Catalyst System | C-H Bond Type | Key Features | Reference |
| Rh(III) | sp³ | Low catalyst loading, mild conditions, tolerates diverse functionalities. | researchgate.net |
| Copper/Photoredox | Unactivated C-H | Mild conditions, proceeds via iminyl radicals and Cu(III) intermediates. | organic-chemistry.org |
| Iron/Hypervalent Iodine(III) | sp³ | Direct acyloxylation of the azirine ring. | organic-chemistry.org |
| Rose Bengal/Visible Light | sp³ | Organophotoredox catalysis, aerobic conditions. | organic-chemistry.org |
Novel and Emerging Synthetic Routes to this compound Scaffolds
Beyond traditional methods, several novel and emerging strategies have been developed for the synthesis of 2H-azirines, offering unique advantages in terms of efficiency, selectivity, and substrate scope.
Carboazidation of unsaturated hydrocarbons, such as allenes and alkynes, presents a modern approach to constructing complex nitrogen-containing molecules. researchgate.netresearchgate.net A copper-catalyzed diazidation of allenes followed by an azirination reaction involving vinyl azides has been developed to produce 3-(azidomethyl)-2H-azirine derivatives in good yields. researchgate.net This method demonstrates good tolerance for a variety of functional groups. researchgate.net
The reactions of diazo compounds, particularly in the presence of metal catalysts, offer a versatile platform for the synthesis of 2H-azirines. google.comnih.gov Rhodium(II)-catalyzed decomposition of α-diazo oxime ethers provides an efficient route to 2H-azirines bearing quaternary centers. organic-chemistry.org These products can be further rearranged to form highly substituted pyrroles. organic-chemistry.org
A significant development in this area is the rhodium(II)-catalyzed Wolff rearrangement of α-diazo-β-keto oxime ethers, which proceeds through a ketene (B1206846) intermediate to form 2H-azirene carboxylic esters under catalytic and neutral conditions. google.com More recently, a diazo strategy for intramolecular azirine ring expansion has been developed, where azirinyl-substituted diazodicarbonyl compounds are converted to 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates under rhodium catalysis. rscf.ru
Furthermore, the chemodivergent reactivity of diazoesters toward 2H-azirine-2-carboxylic acids has been demonstrated. acs.org A gold-catalyzed reaction leads to 1,3-oxazin-6-ones, while activation with blue light results in O-H insertion products. acs.org
The development of stereoselective methods for the synthesis of chiral 2H-azirines is of great importance for their application in asymmetric synthesis and medicinal chemistry. nih.govuzh.chiucr.org While the direct enantioselective synthesis of this compound is a specific and challenging goal, methods for the synthesis of chiral 3-amino-2H-azirine derivatives have been reported. nih.govuzh.chiucr.org These syntheses often start from chiral precursors and can result in diastereoisomeric mixtures that may be separated or used as such. nih.govuzh.chiucr.org For instance, new chiral 3-amino-2H-azirines have been synthesized as racemates or mixtures of diastereoisomers where a chiral residue is incorporated as the exocyclic amine. nih.govuzh.chiucr.org
Elucidating the Reactivity and Mechanistic Pathways of 2 Ethyl 3 Phenyl 2h Azirene
Ring-Opening Reactions and Reactive Intermediate Generation
The cleavage of the strained three-membered ring of 2-Ethyl-3-phenyl-2H-azirene can be initiated through several distinct mechanisms, each leading to the formation of unique reactive intermediates. These intermediates, namely vinyl nitrenes, nitrile ylides, and ketenimines, are key to the diverse synthetic applications of this heterocyclic compound.
Thermal Ring Cleavage: Formation of Vinyl Nitrenes and Subsequent Rearrangements
The thermolysis of 2H-azirines, including this compound, typically proceeds through the cleavage of the weakest bond in the ring, the C2-N bond, to form a vinyl nitrene intermediate. This process is driven by the release of ring strain. The generated vinyl nitrene is a highly reactive species that can undergo several subsequent rearrangements.
One of the primary rearrangement pathways for the vinyl nitrene derived from this compound is cyclization to form substituted indoles. This transformation involves the insertion of the nitrene into a C-H bond of the adjacent phenyl ring. For instance, the thermal racemization of optically active 3-methyl-2-phenyl-2H-azirine was found to be significantly faster than its rearrangement to 2-methylindole, providing strong evidence for the intermediacy of a vinyl nitrene. rsc.org
Another potential fate of the vinyl nitrene intermediate is rearrangement to form other nitrogen-containing compounds. The specific products formed are often dependent on the reaction conditions and the substitution pattern of the starting azirine.
Table 1: Representative Products from Thermal Rearrangement of 2-Aryl-2H-Azirines This table presents typical rearrangement products observed in the thermolysis of 2-aryl-2H-azirines, analogous to this compound.
| Starting Azirine Analogue | Reaction Conditions | Major Rearrangement Product(s) |
| 3-Methyl-2-phenyl-2H-azirine | Heating | 2-Methylindole |
| 2,3-Diphenyl-2H-azirine | Gas-liquid chromatography at 220°C | 2-Phenylindole |
| 2,3-Diphenyl-2H-azirine | Sealed tube at 250°C | 2-Phenylindole, 2,4,5-Triphenylimidazole, 1-Benzyl-2,4,5-triphenylimidazole, 2,3,4,5-Tetraphenylpyrrole |
Photochemical Ring Cleavage: Generation of Nitrile Ylides
In contrast to thermal activation, photochemical irradiation of 2H-azirines typically leads to the cleavage of the C2-C3 bond. nih.gov This photochemical ring-opening of this compound results in the formation of a nitrile ylide, a versatile 1,3-dipole. The generation of nitrile ylides from 2H-azirines is a well-established method for accessing these reactive intermediates for use in cycloaddition reactions. nih.gov
The photochemically generated nitrile ylide from this compound can be represented by resonance structures, highlighting its dipolar character. This intermediate is highly reactive and can be trapped in situ by various dipolarophiles to form five-membered heterocyclic rings.
The transient nitrile ylide generated from the photolysis of this compound can be effectively trapped by a variety of electron-deficient alkenes and alkynes. These [3+2] cycloaddition reactions provide a powerful tool for the synthesis of a diverse range of heterocyclic compounds.
For example, the nitrile ylide can react with dipolarophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and acrylonitrile (B1666552) to yield substituted pyrroles and dihydropyrroles, respectively. nih.gov The efficiency of these trapping reactions is a key aspect of their synthetic utility. Laser flash photolysis studies on the related 3-(4-biphenylyl)-2H-azirine have provided kinetic data for the reaction of the corresponding nitrile ylide with various trapping agents. researchgate.net
Table 2: Representative Rate Constants for the Reaction of a Nitrile Ylide with Trapping Agents This table shows rate constants for the reaction of the nitrile ylide derived from the analogous 3-(4-biphenylyl)-2H-azirine with common dipolarophiles.
| Trapping Agent | Solvent | Rate Constant (k, dm³ mol⁻¹ s⁻¹) |
| Acetone (B3395972) | Cyclohexane | 2.5 x 10³ |
| Acrylonitrile | Cyclohexane | 2.3 x 10⁶ |
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the energetics and structural features of nitrile ylide formation from 2H-azirines. These theoretical investigations complement experimental findings and help to elucidate the reaction mechanism.
Calculations have shown that the photochemical cleavage of the C-C bond in 2H-azirines is an energetically favorable process. researchgate.net Theoretical models can predict the geometry of the resulting nitrile ylide, which is often found to have a planar, allene-like structure. osti.gov Furthermore, computational methods can be used to calculate the activation energies for the subsequent cycloaddition reactions of the nitrile ylide with various dipolarophiles, aiding in the prediction of product distributions and reaction feasibility.
Table 3: Representative Calculated Energetics for 2H-Azirine Ring Opening This table presents theoretical data for the ring-opening of a model 2H-azirine system, illustrating the energy changes involved.
| Process | Computational Method | Calculated Energy Barrier (kcal/mol) |
| Thermal C-C Bond Cleavage | CASSCF/CASPT2 | >50.0 |
| Photochemical C-C Bond Cleavage (from ¹nπ* state) | CASSCF/CASPT2 | Ultrafast (<100 fs) |
Base-Induced Ring Opening: Ketenimine Intermediates
The ring of 2H-azirines can also be opened under basic conditions, although this pathway is less common than thermal or photochemical methods. For certain substituted 2H-azirines, particularly those with an acyl group at the 2-position, base-induced transformation proceeds through a deprotonation-initiated mechanism. researchgate.net
This process involves the abstraction of a proton from the C2 position by a strong base, leading to the formation of a carbanion. Subsequent ring-opening of this anionic intermediate generates a ketenimine. researchgate.net While this mechanism has been primarily studied for 2-acyl-3-alkyl-2H-azirines, it is plausible that a similar pathway could be operative for this compound under strongly basic conditions, leading to the formation of a corresponding ketenimine intermediate. Further research is needed to fully elucidate the base-induced reactivity of this specific compound.
Cycloaddition Chemistry of this compound
The strained C=N bond of this compound can participate directly in cycloaddition reactions, serving as a 2π component. These reactions provide routes to a variety of fused heterocyclic systems.
One notable example is the Diels-Alder reaction, where the 2H-azirine acts as a dienophile. The reactivity of 2H-azirines in these [4+2] cycloadditions is often enhanced by the presence of an electron-withdrawing group on the azirine ring. However, Lewis acid catalysis can promote the participation of 3-alkyl- and 3-aryl-2H-azirines in hetero-Diels-Alder reactions with various dienes. researchgate.net
Furthermore, 2H-azirines can undergo formal [3+2] cycloaddition reactions. For instance, copper-catalyzed reactions of 3-aryl-2H-azirines with enols proceed via cleavage of the N1-C2 azirine bond, leading to the formation of pyrroline-annulated products. nih.gov These reactions showcase the versatility of this compound as a building block in the construction of complex nitrogen-containing molecules.
Table 4: Representative Cycloaddition Reactions of 2H-Azirines This table provides examples of cycloaddition reactions involving 2H-azirine analogues, demonstrating their utility in forming larger ring systems.
| 2H-Azirine Analogue | Reaction Partner | Reaction Type | Product Type |
| 3-Phenyl-2H-azirine | Danishefsky's diene | Lewis Acid-Catalyzed Diels-Alder | Azabicyclo[4.1.0]heptane derivative |
| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Furan | Diels-Alder | Aziridine-fused cycloadduct |
| 3-Aryl-2H-azirines | 4-Hydroxyquinolones | Copper-Catalyzed [3+2] Cycloaddition | Pyrrolo[3,2-c]quinoline derivatives |
[3+2] Cycloadditions via Nitrile Ylide Intermediates
A significant feature of 2H-azirine chemistry is the photochemical cleavage of the C2-C3 bond to generate highly reactive nitrile ylide intermediates. researchgate.netwikipedia.org These 1,3-dipoles are key to accessing a variety of five-membered heterocycles through [3+2] cycloaddition reactions with suitable dipolarophiles. wikipedia.orgbeilstein-journals.org The photolysis of this compound results in the formation of a nitrile ylide, which can then be trapped in situ. osti.gov
The nitrile ylide generated from this compound can undergo intermolecular [3+2] cycloaddition reactions with a wide array of dipolarophiles. These reactions are synthetically valuable as they provide a direct route to highly substituted pyrroline-type structures. nih.gov The choice of dipolarophile dictates the nature of the resulting heterocyclic product. For instance, reactions with electron-deficient alkenes lead to the formation of pyrrolines. wikipedia.org Similarly, alkynes, carbonyl compounds, and imines can also serve as effective dipolarophiles. wikipedia.orgnih.gov
Visible-light-promoted [3+2] cycloaddition reactions of 2H-azirines with quinones have been developed, offering an efficient pathway to substituted benzo[f]isoindole-4,9-diones under mild conditions. researchgate.net Furthermore, copper(II)-catalyzed [3+2] cycloadditions of 3-aryl-2H-azirines with six-membered cyclic enols have been shown to produce pyrrolo[3,2-c]quinolone, chromeno[3,4-b]pyrrole, and naphtho[1,8-ef]indole scaffolds in good to excellent yields. nih.gov This method proceeds via the cleavage of the N1-C2 bond of the azirine ring. nih.gov
Table 1: Examples of Intermolecular [3+2] Cycloadditions of 2H-Azirines
| 2H-Azirine Reactant | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Aryl-2H-azirines | Six-membered cyclic enols | Cu(II) or Cu(I) | Pyrroline-annulated products | nih.gov |
| 2H-Azirines | Quinones | Visible light | Benzo[f]isoindole-4,9-diones | researchgate.net |
| 2H-Azirines | Electron-deficient alkenes | Photochemical | Pyrrolines | wikipedia.org |
| 2H-Azirines | Azomethine ylides | Cu(I)/(R)-Fesulphos | Diazabicyclo[3.1.0]hexanes | researchgate.net |
Intramolecular [3+2] cycloadditions of nitrile ylides derived from appropriately substituted 2H-azirines provide a powerful strategy for the construction of fused heterocyclic systems. This approach has been utilized to synthesize a variety of complex polycyclic structures. For example, the thermal reaction of vinyl azides with tethered alkenes proceeds through an in situ generated 2H-azirine, which then undergoes an intramolecular imino-ene reaction to yield cis-stereoselective products. mdpi.com This methodology has been applied to the synthesis of alkaloids containing a 1,5-diazaspiro[2.4]heptane fragment. mdpi.com
Another application involves the intramolecular dipolar cycloaddition of an azide (B81097) with an alkyne, where the necessary azido-alkynes are prepared from fused ring aziridines. rsc.org This sequence has enabled the synthesis of triazole fused tricyclic and bicyclic heterocycles. rsc.org
Aza-Diels-Alder Type Reactions as a Dienophile
In addition to forming 1,3-dipoles, 2H-azirines can also act as dienophiles in aza-Diels-Alder reactions, where the C=N double bond participates in a [4+2] cycloaddition with a 1,3-diene. mdpi.com This reactivity provides a route to aziridine-fused bicyclic and tricyclic nitrogen-containing heterocycles. mdpi.comresearchgate.net
The aza-Diels-Alder reaction of 2H-azirines can proceed under thermal conditions, although the presence of an electron-withdrawing group on the azirine ring is often beneficial. researchgate.net The reaction of 2H-azirines with various dienes can be significantly accelerated by the use of Lewis acids. diva-portal.org Lewis acid catalysis not only enhances the reaction rate but also allows for milder reaction conditions, often leading to improved yields and selectivities. diva-portal.orgnih.gov A variety of Lewis acids, including BF3·Et2O, have been shown to be effective in promoting these cycloadditions. researchgate.netdiva-portal.org For instance, the BF3·Et2O-catalyzed cycloaddition between 3-phenyl-2H-azirine and Danishefsky's diene proceeds efficiently at low temperatures. researchgate.net
The stereochemical outcome of aza-Diels-Alder reactions involving 2H-azirines is a critical aspect. These reactions often proceed with high selectivity. In many cases, the cycloadditions exhibit endo selectivity, resulting in the formation of a single diastereoisomeric product. researchgate.netdiva-portal.org The use of chiral auxiliaries attached to the 2H-azirine has been successfully employed to achieve high diastereoselectivity in Lewis acid-mediated aza-Diels-Alder reactions, yielding bicyclic and tricyclic heterocyclic compounds with up to 97% diastereomeric excess. rsc.org The absolute stereochemistry of the major product has been confirmed by X-ray crystallography. rsc.org
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand and predict the regioselectivity and diastereoselectivity of these cycloaddition reactions. rsc.org These studies can provide insights into the reaction mechanism and the factors controlling the stereochemical outcome. rsc.orgnih.gov For example, distortion/interaction analysis suggests that the energetic penalty associated with the deformation of the azirine is a primary factor influencing selectivity in certain strain-release cycloadditions. nih.gov
Table 2: Selectivity in Aza-Diels-Alder Reactions of 2H-Azirines
| 2H-Azirine | Diene | Catalyst/Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Chiral auxiliary derivatized 2H-azirines | Various | Lewis Acid | Up to 97% de | rsc.org |
| 3-Phenyl-2H-azirine | Danishefsky's diene | BF3·Et2O | endo selectivity | researchgate.net |
| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Furan | Thermal | exo cycloadduct | researchgate.net |
| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | 1,3-Diphenylisobenzofuran | Thermal | endo and exo adducts | researchgate.net |
Reactions with Ketenes and Other Electron-Deficient Species
The reactivity of 2H-azirines extends to reactions with other electron-deficient species, such as ketenes. The high reactivity of the strained C=N bond allows for nucleophilic attack, leading to ring-opened intermediates that can subsequently cyclize to form new heterocyclic systems. For example, electron-deficient 2H-azirines react with enamines and α-oxo phosphorus ylides to produce pyrrole-2,3-dicarboxylates. rsc.org
Nucleophilic and Electrophilic Reactivity of this compound
The chemistry of this compound is characterized by a rich and varied reactivity profile, stemming from the inherent strain of the three-membered ring and the presence of a C=N double bond. This structure imparts both nucleophilic and electrophilic characteristics to the molecule. The lone pair of electrons on the nitrogen atom can interact with electrophiles, while the highly strained and polarized imine bond renders the C3 carbon atom a potent electrophilic center, susceptible to attack by a wide range of nucleophiles. core.ac.uknih.govresearchgate.net Consequently, the molecule readily participates in reactions that lead to either the formation of stable aziridine (B145994) derivatives or ring-opened products, serving as a versatile building block in organic synthesis. nih.gov
Nucleophilic Addition to the C=N Double Bond
One of the most fundamental reaction pathways for 2H-azirines, including this compound, is the nucleophilic addition across the endocyclic C=N bond. mdpi.com The significant ring strain, estimated to be around 109 kJ/mol, provides a strong thermodynamic driving force for reactions that convert the unsaturated azirine ring into a saturated aziridine ring. researchgate.net This process alleviates the strain and results in the formation of a new stereocenter at the C3 position. The regioselectivity of the attack is consistently observed at the C3 carbon due to its electrophilic nature. nih.gov
A variety of heteroatom nucleophiles readily add to the electrophilic C3 carbon of the 2H-azirine ring. These reactions typically proceed under mild conditions to afford functionally diverse aziridine products. mdpi.com
Sulfur Nucleophiles: Thiols, such as thiophenol, are effective nucleophiles for 2H-azirines. The reaction involves the addition of the thiol to the C=N bond, leading to the formation of 2-thio-substituted aziridines. researchgate.netresearchgate.netelectronicsandbooks.com In some cases, high diastereoselectivity has been observed in these additions. researchgate.netresearchgate.net
Nitrogen Nucleophiles: Primary and secondary amines, as well as aromatic nitrogen heterocycles like imidazole (B134444) and pyrazole, react with 2H-azirines. mdpi.comresearchgate.netresearchgate.net While the initial step is the nucleophilic attack on the C=N bond to form an aziridine intermediate, the final product can vary. With some primary and secondary aliphatic amines, the initially formed aziridine may be unstable and undergo ring-opening to yield methyl 3-aminoacrylates. electronicsandbooks.com In other instances, stable, functionalized aziridines are isolated. researchgate.netresearchgate.net
Oxygen Nucleophiles: The addition of oxygen-based nucleophiles, such as alcohols and alkoxides, also proceeds via attack at the C3 position to form 2-alkoxyaziridines. core.ac.uk These adducts can be unstable and may serve as intermediates for further transformations, particularly under acidic conditions which can promote C-N bond cleavage. core.ac.ukresearchgate.net For example, propargyl alcohol has been shown to add to an azirine system to yield a stable aziridine. electronicsandbooks.com
The following table summarizes the addition of various heteroatom nucleophiles to the 2H-azirine core.
| Nucleophile Category | Specific Nucleophile | Product Type | Reference(s) |
| Sulfur (S-based) | Thiols (e.g., Thiophenol) | Functionalized Aziridines | researchgate.net, researchgate.net, electronicsandbooks.com |
| Nitrogen (N-based) | Heteroaromatic Amines | Functionalized Aziridines | researchgate.net, researchgate.net |
| Primary/Secondary Amines | Functionalized Aziridines or Ring-Opened Aminoacrylates | mdpi.com, electronicsandbooks.com | |
| Oxygen (O-based) | Alcohols (e.g., Propargyl alcohol) | Functionalized Aziridines | electronicsandbooks.com |
| Alkoxides | 2-Alkoxyaziridines | core.ac.uk |
Carbon-based nucleophiles, particularly organometallic reagents, are crucial for forming new carbon-carbon bonds. Grignard reagents, such as phenylmagnesium bromide, have been shown to add to the C=N bond of 2H-azirines. researchgate.netresearchgate.net This reaction provides a direct route to C3-alkylated or C3-arylated aziridines. The stereochemical outcome of the addition can be influenced by the substituents on the azirine ring, with attack sometimes occurring from the less sterically hindered face of the molecule. nih.gov However, for some 2H-azirine-2-carboxylates, addition has been observed to occur syn to the ester group, suggesting that electronic or coordination effects can override steric factors. nih.gov For this compound, the ethyl group at C2 would likely exert significant steric influence on the trajectory of the incoming nucleophile.
| Nucleophile Type | Example Reagent | Product | Reference(s) |
| Organometallic | Phenylmagnesium Bromide | C3-phenylated Aziridine | researchgate.net, researchgate.net, nih.gov |
The aziridine products resulting from the initial nucleophilic addition are often valuable intermediates that can undergo subsequent rearrangements to form a variety of more complex heterocyclic systems. The high ring strain of the aziridine ring can be harnessed as a driving force for these transformations. core.ac.ukmdpi.com
For instance, the reaction of 2H-azirines with enamines or 1,3-dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of substituted pyrroles. electronicsandbooks.comresearchgate.net This transformation is believed to proceed through an initial nucleophilic addition to the azirine, followed by ring opening of the aziridine adduct and subsequent cyclization and elimination steps. mdpi.comelectronicsandbooks.com Similarly, reactions with other nucleophiles can initiate ring-opening cascades. The addition of an O-nucleophile from ethyl lactate, for example, generates an aziridine anion that can rearrange via C-C bond cleavage and re-cyclization to form an oxazinone. core.ac.uk These pathways highlight the utility of 2H-azirines as synthons for constructing five- and six-membered heterocycles.
Electrophilic Activation of this compound and Subsequent Transformations
While the C3 carbon of this compound is inherently electrophilic, its reactivity can be significantly enhanced through activation with external electrophiles. Both Lewis acids and protic acids can coordinate to the nitrogen atom, increasing the polarization of the C=N bond and rendering the C3 carbon even more susceptible to nucleophilic attack. core.ac.ukresearchgate.net
Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) have been effectively used to catalyze hetero Diels-Alder reactions of 3-phenyl-2H-azirines with dienes. researchgate.net The Lewis acid activates the azirine, which then acts as a 2π component in the cycloaddition, leading to bicyclic aziridine adducts with high endo-selectivity. researchgate.net
In the presence of strong protic acids, the azirine nitrogen is protonated. This activation facilitates the attack of even weak nucleophiles. For example, the reaction of 3-phenyl-2H-azirine with carboxylic acids under acidic conditions leads to ring-opened amide products. core.ac.ukresearchgate.net The proposed mechanism involves protonation of the nitrogen, followed by nucleophilic attack of the carboxylate at C3, and subsequent C-C bond cleavage of the highly strained azirinium ion. core.ac.uk
Transition Metal-Catalyzed Functionalizations
Transition metal catalysis offers powerful and diverse methods for the functionalization of 2H-azirines, often enabling transformations that are not feasible under thermal conditions. These reactions can proceed via several distinct mechanistic pathways, including oxidative addition, cycloaddition, and ring-opening processes, leading to a wide array of complex molecular architectures.
Several catalytic systems have been developed:
Palladium Catalysis: Palladium catalysts have been shown to promote the dimerization of 2,3-diphenylazirine, yielding dihydropyrimidines and diazabicyclohexenes. mdpi.comnih.gov
Copper Catalysis: Copper(I) catalysts are effective in promoting reactions that lead to the synthesis of pyrimidines from 2-methoxy-2H-azirines and oxime acetates. mdpi.comnih.gov Copper catalysis has also been employed for the annulation of pyrroline (B1223166) rings onto other cyclic structures using 3-aryl-2H-azirines as the nitrogen-containing synthon. researchgate.net
Nickel Catalysis: Nickel(II) complexes can catalyze the reaction of 2H-azirines with 1,3-dicarbonyl compounds to afford substituted pyrroles, proceeding through a formal [3+2] cycloaddition involving azirine ring opening. researchgate.net
Rhodium Catalysis: Rhodium catalysts have been utilized in reactions between 2H-azirines and 3-diazoindolin-2-imines to construct 5H-pyrazino[2,3-b]indoles in excellent yields. researchgate.net
Ruthenium Catalysis: A ruthenium-catalyzed [3+2+2] cycloaddition of 2H-azirines with diynes has been reported for the synthesis of fused azepine skeletons. This reaction is notable for proceeding via a metal-catalyzed cleavage of the azirine C-C bond at room temperature. researchgate.net
These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a broad range of valuable nitrogen-containing heterocyclic compounds.
Isomerization and Rearrangement Processes of this compound
Due to their high ring strain, 2H-azirines like this compound readily undergo isomerization and rearrangement reactions, which can be triggered by heat, light, or catalysts. These processes are valuable for synthesizing a variety of heterocyclic compounds. nih.gov
The transformation of 2H-azirines into five-membered heterocycles is a well-established synthetic strategy. nih.gov The specific product formed often depends on the substituents present on the azirine ring and the reaction conditions.
Oxazoles and Isoxazoles: 2-Carbonyl-substituted 2H-azirines are known to isomerize to oxazoles or isoxazoles. nih.gov
Pyrroles: 2-Vinyl-2H-azirines can rearrange to form pyrroles. nih.gov In a related transformation, titanium-mediated coupling of 2-methyl-3-phenyl-2H-azirene, followed by reaction with methanol, results in the formation of 2,4-dimethyl-3,5-diphenyl-1H-pyrrole. nih.gov
Pyrazoles: 2-(Iminomethyl)- and 2-(hydrazonomethyl)-2H-azirines can serve as precursors to pyrazoles. nih.gov
These isomerizations typically proceed through the initial cleavage of the weakest bond in the azirine ring (the C-C bond) to form a transient vinyl nitrene intermediate. This highly reactive species then undergoes intramolecular cyclization to yield the stable five-membered heterocyclic ring.
Ring expansion reactions provide a pathway from the three-membered azirine ring to six-membered heterocycles. nih.gov This transformation can be achieved by reacting 2H-azirines that bear an appropriately positioned unsaturated substituent. For instance, 2-allyl- or 2-propargyl-substituted 2H-azirines can undergo intramolecular cyclization and rearrangement to furnish pyridines. nih.gov These reactions expand the synthetic utility of azirines, allowing for the construction of more complex, medicinally relevant scaffolds like azepines and diazepinones from other heterocyclic systems. mdpi.com
The high reactivity of this compound makes it an excellent starting point for domino and cascade reactions, where a single event triggers a sequence of bond-forming and bond-breaking steps to rapidly build molecular complexity. For example, 3-aryl-2H-azirines can react with acylketenes in a domino fashion. researchgate.net These reactions can lead to the coupling of multiple azirine and acylketene molecules to form novel, complex heterocyclic skeletons. researchgate.net The outcome of these cascade reactions is often sensitive to the electronic properties of the substituents on the azirine ring. researchgate.net
Computational and Theoretical Investigations of 2 Ethyl 3 Phenyl 2h Azirene Reaction Mechanisms
Quantum Chemical Calculations of Potential Energy Surfaces and Transition States
Quantum chemical calculations are a cornerstone in the theoretical investigation of reaction mechanisms. By mapping the potential energy surface (PES), researchers can identify stable molecules (reactants and products) as minima on this surface and transition states as first-order saddle points, which represent the energy barrier of a reaction. uzh.ch
For reactions involving azirine derivatives, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed. uc.pt For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been successfully used to explore the conformational space and potential energy profiles of related azirine systems. uc.ptuc.pt These calculations help in understanding the energetics of different reaction pathways, such as ring-opening reactions, cycloadditions, and rearrangements.
The thermolysis of 2-acyl-2-halo-2H-azirines, for example, has been computationally studied to rationalize the formation of oxazoles versus isoxazoles. uc.pt These studies indicate that the reaction proceeds through a vinylnitrene intermediate, formed by the cleavage of the C-N bond in the azirine ring. uc.pt The calculated energy barriers for different pathways on the PES can predict the most likely product.
In the context of 2-Ethyl-3-phenyl-2H-azirene, computational studies can elucidate the barriers for key reactions. For example, the thermal ring opening to a vinyl nitrene is a fundamental process for 2H-azirines. diva-portal.org Quantum chemical calculations can determine the activation energy for this process, as well as for subsequent reactions of the highly reactive vinyl nitrene intermediate. Similarly, the barriers for cycloaddition reactions, where the azirine acts as a dienophile, can be calculated to predict the feasibility and stereoselectivity of such reactions. researchgate.net
| Computational Method | Typical Application | Reference |
| Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)) | Geometry optimization, frequency calculations, reaction mechanism studies. | beilstein-journals.orgnih.govacs.org |
| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations, particularly for systems where electron correlation is important. | uc.ptuc.pt |
| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from the transition state to reactants and products to confirm the connection. | researchgate.net |
Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors for this compound
The electronic structure of a molecule is intrinsically linked to its reactivity. For this compound, computational analysis of its electronic properties provides valuable insights. The high ring strain of the azirine ring and the presence of a C=N double bond are key features that dictate its chemical behavior. diva-portal.org
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. In many reactions, the interaction between the HOMO of one reactant and the LUMO of another governs the reaction pathway. For 2H-azirines, the C=N bond is a primary site of reactivity, and its electronic character is a key focus of these analyses. diva-portal.orgbeilstein-journals.org
Reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of a molecule's reactivity. These include:
Chemical Potential (μ): Related to the negative of electronegativity.
Hardness (η): Measures the resistance to change in electron distribution.
Fukui Functions: Indicate the most electrophilic and nucleophilic sites in a molecule.
For this compound, these descriptors can predict how it will interact with various reagents. For instance, the analysis can pinpoint whether the nitrogen atom or the carbon atoms of the azirine ring are more susceptible to nucleophilic or electrophilic attack. The phenyl and ethyl substituents will also influence the electronic distribution and, consequently, the reactivity, which can be quantified through these computational analyses.
Solvent Effects on Reaction Rates and Selectivity: A Computational Perspective
Solvent can have a profound impact on the rates and selectivity of chemical reactions. Computational models can simulate these effects, providing a deeper understanding of the reaction mechanism in different environments.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is computationally efficient and can capture the bulk electrostatic effects of the solvent.
For reactions of this compound, changing the solvent polarity could influence the stability of charged or highly polar transition states. For example, in a polar solvent, a reaction pathway that proceeds through a zwitterionic intermediate might be favored over a non-polar pathway. Computational studies can quantify this stabilization by calculating the reaction barriers in different simulated solvents.
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific solvent-solute interactions like hydrogen bonding are important. However, these models are computationally more demanding.
By performing calculations with different solvent models, researchers can predict how the reaction outcomes for this compound might change under different experimental conditions, guiding the choice of solvent to achieve a desired product.
Computational Predictions for Novel Reactivity Modes and Synthetic Pathways
One of the most exciting applications of computational chemistry is the prediction of new reactions and synthetic pathways. By exploring the potential energy surface of this compound with various hypothetical reactants, it is possible to uncover novel reactivity modes.
For instance, computational studies can explore the feasibility of previously untested cycloaddition reactions, ring-opening/recyclization cascades, or reactions with novel catalysts. DFT calculations have been used to investigate the reaction of 2H-azirines with arynes, predicting the formation of indoles. acs.org Such predictions can inspire new experimental work.
The dimerization of 2H-azirines to form pyrazines is another area where computational studies have provided mechanistic insights, suggesting that the reaction can be catalyzed by acids. beilstein-journals.org For this compound, computational screening of different catalysts could identify new and more efficient ways to achieve this transformation.
Furthermore, computational methods can be used to design new azirine derivatives with tailored reactivity. By systematically modifying the substituents on the azirine ring (e.g., replacing the ethyl or phenyl group with other functional groups), chemists can computationally screen for molecules with desired electronic properties and reaction barriers for specific applications. This in silico design process can significantly accelerate the discovery of new synthetic methodologies.
Synthetic Utility of 2 Ethyl 3 Phenyl 2h Azirene As a Versatile Building Block
Construction of Complex Nitrogen-Containing Heterocyclic Systems
The ring strain and the electrophilic nature of the C=N bond in 2-ethyl-3-phenyl-2H-azirene make it an excellent precursor for a variety of heterocyclic compounds. researchgate.net Nucleophilic attack on the azirene ring readily occurs, leading to ring-opening and subsequent rearrangements or cyclizations to form more stable five- or six-membered rings.
The reaction of 2H-azirines with various nucleophiles is a fundamental transformation that yields functionalized aziridines. Due to the significant release of ring strain, the addition of nucleophiles to the C=N bond is energetically favorable, leading to the formation of a saturated three-membered ring. core.ac.uk The stability and isolability of the resulting aziridine (B145994) depend on the nature of the substituents. core.ac.uk For instance, the addition of organolithium reagents to 2,3-disubstituted-2H-azirines can proceed stereoselectively, providing access to highly functionalized NH-aziridines. beilstein-journals.org
While the direct synthesis of amines from this compound is less commonly a primary goal, the resulting aziridines can serve as precursors to various amines through subsequent ring-opening reactions. For example, the palladium-catalyzed reaction of 2H-azirines with carboxylic acids can lead to the formation of α-amidoketones, which can be further transformed into amino derivatives. sci-hub.se
Table 1: Synthesis of Functionalized Aziridines from 2H-Azirines This table is interactive. You can sort and filter the data.
| Precursor | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3-Diphenyl-2H-azirine | Organolithium Compounds | Functionalized NH-aziridines | N/A (Stereoselective) | beilstein-journals.org |
| 3-Amino-2H-azirines | - | Chiral 3-amino-2H-azirines | N/A | nih.goviucr.org |
| 2H-Azirine-2-carboxylates | Triethylamine | Pyrimidine-4,6-dicarboxylates | N/A | researchgate.net |
A significant application of this compound lies in its role as a synthon for a wide array of polyheterocyclic systems. The intermediate vinyl nitrene or azomethine ylide, generated from the thermal or photochemical ring-opening of the azirene, can participate in various cycloaddition and rearrangement reactions.
Pyrroles and Dihydropyrroles: The reaction of 2H-azirines with enamines can produce a mixture of 2,3- and 3,4-dihydropyrroles, which upon acid treatment can be converted to pyrrole-2-carboxylic acid derivatives. rsc.org Another approach involves the copper-catalyzed reaction of photochemically generated acylazirines to form tetrasubstituted pyrroles. d-nb.info Furthermore, domino reactions of 2H-azirines with acetone (B3395972) can lead to trisubstituted pyrroles. organic-chemistry.orgacs.org
Indoles: The thermal rearrangement of 2H-azirines can lead to the formation of indoles. acs.org
Imidazoles: The reaction of 2H-azirines with N-H imines in the presence of a copper catalyst can yield 2H-imidazoles. lookchem.com Electrochemically induced synthesis from vinyl azides and benzyl (B1604629) amines also provides a route to imidazoles, where 3-phenyl-2H-azirine can be an intermediate. mdpi.com
Thiazoles: A cesium carbonate-promoted method allows for the synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives from 2H-azirines and o-bromoaryl isothiocyanates under transition-metal-free conditions. acs.org Thiazole derivatives can also be synthesized through various environmentally benign approaches. bepls.com
Oxazoles: The isomerization of 5-(2H-azirin-2-yl)oxazoles, which can be synthesized from this compound, provides a route to 4H-pyrrolo[2,3-d]oxazoles. nih.govmdpi.com
Table 2: Synthesis of Polyheterocyclic Systems from this compound and Related Azirines This table is interactive. You can sort and filter the data.
| Azirine Derivative | Reagent/Condition | Heterocyclic Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2H-Azirines | Enamines, Acid | Pyrrole-2-carboxylic acid derivatives | Moderate to High | rsc.org |
| Acylazirines | Copper Catalyst | Tetrasubstituted pyrroles | Up to 65% | d-nb.info |
| 2,3-Diaryl-2H-azirines | Acetone | Trisubstituted pyrroles | N/A | acs.org |
| 2H-Azirines | o-Bromoaryl isothiocyanates | Benzo[d]imidazo[2,1-b]thiazoles | 82% | acs.org |
| 2-Ethyl-5-(3-phenyl-2H-azirin-2-yl)oxazole | Mesitylene | 2-Ethyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole | 69% | mdpi.com |
| 3-Phenyl-2H-azirine (intermediate) | Benzyl amines, Electrolysis | 1-Benzyl-2,4-diphenyl-1H-imidazole | Up to 52% | mdpi.com |
Role in the Synthesis of α-Amino Acid Derivatives and Peptidomimetics
2H-azirines, including this compound, are valuable precursors for the synthesis of α-amino acid derivatives. researchgate.net The ring-opening of azirine-2-carboxylic acid esters can lead to the formation of various amino acid structures. While specific examples for this compound are not detailed in the provided context, the general reactivity pattern of 2H-azirines suggests its potential in this area. For instance, the palladium-catalyzed C-N bond cleavage of 2H-azirines with carboxylic acids yields functionalized α-amidoketones, which are closely related to amino acid structures. sci-hub.se The development of synthetic routes to novel α-amino acids is of significant interest for peptidomimetic design, where non-natural amino acids are incorporated to enhance biological activity and stability.
Development of Chiral Scaffolds and Enantioselective Transformations utilizing this compound
The synthesis of chiral 3-amino-2H-azirines highlights the potential of these compounds as building blocks in asymmetric synthesis. nih.goviucr.org The incorporation of a chiral auxiliary into the azirine structure allows for the diastereoselective synthesis of new chiral molecules. The resulting enantiomerically enriched azirines can then be used in subsequent reactions to generate a variety of chiral nitrogen-containing compounds. The development of enantioselective reactions involving 2H-azirines, such as reductions and cycloadditions, further expands their utility in creating chiral scaffolds. researchgate.net For instance, the enantioselective synthesis of the cytotoxic antibiotic (R)-(-)-dysidazirine has been achieved, showcasing the power of asymmetric synthesis involving 2H-azirine intermediates. acs.org
Table 3: Chiral Synthesis Involving 2H-Azirines This table is interactive. You can sort and filter the data.
| Azirine Type | Chiral Aspect | Resulting Compound | Reference |
|---|---|---|---|
| 3-Amino-2H-azirines | Diastereoisomeric mixtures | Chiral 3-amino-2H-azirines and their Pd complexes | nih.goviucr.orgresearchgate.net |
| 2H-Azirine-2-carboxylates | Reductive kinetic resolution | Optically enriched N-H aziridine-2-carboxylates | researchgate.net |
| 2H-Azirine intermediate | Asymmetric synthesis | (R)-(-)-Dysidazirine | acs.org |
Future Directions in 2 Ethyl 3 Phenyl 2h Azirene Research
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity in 2-Ethyl-3-phenyl-2H-azirene Transformations
The inherent ring strain of this compound drives its reactivity, but harnessing this for selective transformations requires sophisticated catalytic control. Future investigations are focused on discovering new catalysts that can precisely dictate reaction pathways, particularly in achieving enantioselectivity and controlling which of the strained C-C or C-N bonds are cleaved.
Key areas of exploration include:
Transition Metal Catalysis: While palladium catalysts have been used for the ring-opening of 2H-azirines to form α-amido ketones, there is significant room for expansion. sci-hub.se Research into other transition metals, such as titanium(II) which has been shown to mediate the coupling of 2H-azirines, could lead to novel disproportionation or functionalization reactions. nih.gov The development of chiral manganese(I) complexes, which have successfully been used for the asymmetric nucleophilic addition of phosphines to the C=N bond of 2H-azirines, represents a promising avenue for producing chiral aziridine (B145994) derivatives from this compound. researchgate.net
Organocatalysis: Cinchona alkaloid sulfonamides have emerged as effective organocatalysts for the enantioselective reaction of 2H-azirines with thiols. nih.gov This approach provides access to optically active aziridines, which are valuable synthetic intermediates. nih.gov Future work will likely involve expanding the library of organocatalysts to accommodate a wider range of nucleophiles and to fine-tune the stereochemical outcome of reactions involving this compound.
Photoredox Catalysis: Visible-light-induced transformations represent a powerful and mild method for activating 2H-azirines. sci-hub.se Photocatalysis can facilitate the generation of nitrile ylide intermediates via C-C bond cleavage, enabling cycloaddition reactions to construct larger heterocyclic systems like pyrroles and oxazoles. nih.govresearchgate.net Exploring new photocatalysts and reaction partners will be crucial for expanding the synthetic utility of this compound.
Table 1: Emerging Catalytic Systems for 2H-Azirine Transformations
| Catalyst Type | Metal/Core Structure | Transformation Type | Potential Product from this compound |
| Transition Metal | Palladium (Pd) | Ring-opening with carboxylic acids | α-Amido ketones sci-hub.se |
| Transition Metal | Titanium (Ti) | Catalytic disproportionation/coupling | N-Heterocycles (e.g., Pyrroles) nih.gov |
| Transition Metal | Manganese (Mn) | Asymmetric nucleophilic addition | Chiral phosphine-containing aziridines researchgate.net |
| Organocatalyst | Cinchona Alkaloid | Enantioselective thiol addition | Optically active thio-substituted aziridines nih.gov |
| Photocatalyst | Not specified | [3+2] Cycloaddition | Pyrrolines, Oxazoles researchgate.net |
Development of Sustainable and Green Synthetic Methodologies for this compound and its Derivatives
Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound will prioritize the development of environmentally benign synthetic routes, both for the formation of the azirine ring itself and for its subsequent transformations.
Key strategies for greener synthesis include:
Photochemical Methods: The use of light, particularly abundant and low-energy UV-A (365 nm) or visible light, is a cornerstone of green chemistry. researchgate.net Photocatalytic transformations of 2H-azirines avoid harsh reagents and high temperatures. researchgate.net A notable green strategy involves the catalyst-free cycloaddition between photochemically generated azomethine ylides (from 2H-azirines) and carbon dioxide (CO2), a renewable C1 building block, to afford oxazolone (B7731731) derivatives. researchgate.net
Biocatalysis and Bio-inspired Catalysis: The use of naturally derived catalysts in aqueous media is a significant goal for sustainable synthesis. Vitamin B12, a water-soluble cobalt complex, has been shown to effectively catalyze the regioselective ring-opening of related aziridines in micellar systems, which helps overcome the low aqueous solubility of hydrophobic substrates. researchgate.net Applying this bio-inspired catalytic system to transformations of this compound could provide an efficient and eco-friendly method for producing valuable intermediates. researchgate.net
Continuous Flow Processing: Shifting from traditional batch synthesis to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.net For photochemical reactions involving this compound, flow processing can improve reaction performance and allow for the safe handling of highly reactive intermediates. researchgate.net
Advanced Applications of this compound in Complex Molecule Synthesis and Materials Science
The unique reactivity of this compound makes it an ideal starting point for the synthesis of complex molecular architectures that are difficult to access through other means.
In complex molecule synthesis , future work will focus on leveraging the azirine as a linchpin in multi-step synthetic sequences. Its ability to act as a precursor to vinyl nitrenoids or nitrile ylides allows for its participation in various ring-expansion and cycloaddition reactions. sci-hub.se This opens pathways to a diverse range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net The ethyl and phenyl substituents can be strategically carried through synthetic sequences to influence the steric and electronic properties of the final complex molecules. The conversion of azirine-derived aziridines into amino alcohols and other functionalized amines further highlights its potential as a versatile synthetic precursor. researchgate.net
In materials science , the incorporation of the this compound motif into polymers or functional materials is a nascent but promising field. The high ring-strain energy could be harnessed for applications such as developing stress-responsive materials or initiating polymerization events. The nitrogen atom and the aromatic phenyl group can be used to tune properties like conductivity, thermal stability, or binding affinity in functional polymers and organic electronic materials.
High-Throughput Screening and Automated Synthesis Strategies for this compound Derivatives
To accelerate the discovery of new reactions and applications, modern automation techniques can be applied to the chemistry of this compound.
High-Throughput Screening (HTS): HTS methodologies can be employed to rapidly screen large libraries of catalysts (e.g., transition metal complexes, organocatalysts) and reaction conditions (solvents, temperatures, additives) for novel transformations of this compound. This would dramatically speed up the optimization process for reactions like the enantioselective additions or cycloadditions discussed previously. sci-hub.senih.gov
Automated Synthesis: The development of robust and reliable catalytic reactions is a prerequisite for the use of automated synthesis platforms. Once optimized, these reactions could be implemented in automated synthesizers to rapidly generate libraries of this compound derivatives. This approach would enable the systematic exploration of the chemical space around this scaffold, facilitating the discovery of molecules with specific biological activities or material properties. The use of continuous flow processing is a step towards such automated strategies. researchgate.net
Q & A
Q. Key variables :
- Substituent effects : Electron-withdrawing groups (e.g., carboxylates) stabilize transition states .
- Solvent polarity : Polar solvents accelerate zwitterionic intermediates in cycloadditions .
How can contradictory data in azirine reaction yields be resolved during method optimization?
Discrepancies often arise from subtle differences in reaction setup. For example, FeCl₂-catalyzed isomerization of azirines shows yield variations depending on additives (e.g., 2-MePy vs. DMAP) and solvent choice .
Q. Resolution strategies :
Control experiments : Replicate conditions with rigorous exclusion of moisture/oxygen.
High-throughput screening : Test solvent/base combinations systematically (see Table 2 ).
Computational modeling : DFT studies to identify favorable transition states.
Table 2 : FeCl₂-catalyzed isomerization optimization
| Entry | Additive | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 2-MePy | PhMe | 39 |
| 2 | DMAP | – | 9 |
What analytical techniques are critical for characterizing azirine stability and degradation products?
- NMR spectroscopy : ¹H/¹³C NMR identifies ring-opening products (e.g., aziridines) and quantifies purity .
- Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ for methyl 3-phenyl-2H-azirine-2-carboxylate, m/z 234.1133) .
- HPLC-MS : Monitors decomposition under stress conditions (heat, light).
How can open data practices enhance reproducibility in azirine research?
Open sharing of crystallographic data (e.g., via CCDC) and synthetic protocols ensures independent validation. For example, the European Open Science Cloud supports collaborative refinement of reaction mechanisms . Best practices include:
- Depositing raw data : NMR spectra, XRD .cif files.
- Detailing failure cases : Documenting low-yield reactions prevents redundant efforts.
Methodological Considerations
What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
